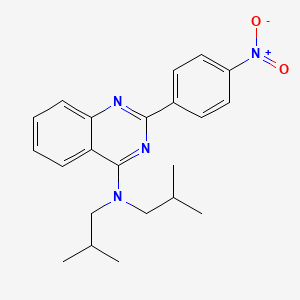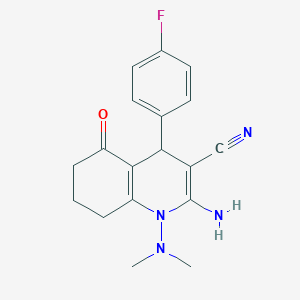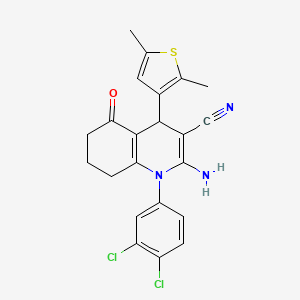
N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a nitrophenyl group and two isobutyl groups.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2-aminobenzonitrile and 4-nitrobenzaldehyde.
Formation of Quinazoline Core: The initial step involves the cyclization of 2-aminobenzonitrile with 4-nitrobenzaldehyde under acidic or basic conditions to form the quinazoline core.
Alkylation: The quinazoline core is then subjected to alkylation using 2-methylpropyl halides in the presence of a base such as potassium carbonate or sodium hydride to introduce the isobutyl groups.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticancer agent.
- Investigated for its antimicrobial properties.
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in organic electronics.
相似化合物的比较
Similar Compounds:
2-(4-nitrophenyl)quinazolin-4-amine: Lacks the isobutyl groups, potentially less lipophilic.
N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine: Contains methyl groups instead of isobutyl groups, affecting its reactivity and interactions.
Uniqueness:
- The presence of isobutyl groups in N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine enhances its lipophilicity and potentially its biological activity.
- The combination of the nitrophenyl group and the quinazoline core provides a unique scaffold for drug development and other applications.
属性
分子式 |
C22H26N4O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
N,N-bis(2-methylpropyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H26N4O2/c1-15(2)13-25(14-16(3)4)22-19-7-5-6-8-20(19)23-21(24-22)17-9-11-18(12-10-17)26(27)28/h5-12,15-16H,13-14H2,1-4H3 |
InChI 键 |
IGJQNZVMFLIFAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633448.png)


![(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11633464.png)
![3-[Hydroxy(diphenyl)methyl]-1-(propan-2-yl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633470.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633471.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633474.png)
![6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11633477.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)

![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)

![2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633525.png)
